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Compound of Interest

Compound Name: Demethoxyencecalin

Cat. No.: B101448 Get Quote

Audience: Researchers, scientists, and drug development professionals.

Introduction:

Demethoxyencecalin is a naturally occurring chromene, a class of organic compounds that

feature a benzopyran ring system. It has been isolated from various plant species, including

Helianthella uniflora, Ageratina altissima, and Encelia farinosa. The structural elucidation of

such natural products is a critical step in drug discovery and development, providing the

foundational chemical information required for understanding its biological activity, mechanism

of action, and potential for therapeutic applications. Nuclear Magnetic Resonance (NMR)

spectroscopy is an indispensable tool for the unambiguous determination of the chemical

structure of novel compounds. This application note details the use of one- and two-

dimensional NMR techniques for the structural elucidation of demethoxyencecalin.

Data Presentation
The complete assignment of the proton (¹H) and carbon-¹³ (¹³C) NMR spectra is paramount for

structural confirmation. The following tables summarize the quantitative NMR data for

demethoxyencecalin, acquired in deuterated chloroform (CDCl₃).

Table 1: ¹H NMR Spectroscopic Data for Demethoxyencecalin (CDCl₃)

Methodological & Application

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 1 / 7 Tech Support

https://www.benchchem.com/product/b101448?utm_src=pdf-interest
https://www.benchchem.com/product/b101448?utm_src=pdf-body
https://www.benchchem.com/product/b101448?utm_src=pdf-body
https://www.benchchem.com/product/b101448?utm_src=pdf-body
https://www.benchchem.com/product/b101448?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b101448?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Position
Chemical Shift
(δ) ppm

Multiplicity
Coupling
Constant (J)
Hz

Integration

H-3 5.50 d 9.9 1H

H-4 6.27 d 9.9 1H

H-5 7.18 d 8.4 1H

H-7 7.10 dd 8.4, 2.1 1H

H-8 7.51 d 2.1 1H

2-CH₃ (a) 1.45 s 3H

2-CH₃ (b) 1.45 s 3H

6-COCH₃ 2.52 s 3H

Table 2: ¹³C NMR Spectroscopic Data for Demethoxyencecalin (CDCl₃)
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Position Chemical Shift (δ) ppm

C-2 77.1

C-3 131.0

C-4 122.9

C-4a 128.9

C-5 126.9

C-6 129.8

C-7 117.8

C-8 122.5

C-8a 154.2

2-CH₃ (a) 28.1

2-CH₃ (b) 28.1

6-CO 196.8

6-COCH₃ 26.2

Experimental Protocols
Detailed methodologies for the key NMR experiments required for the structural elucidation of

demethoxyencecalin are provided below.

1. Sample Preparation:

Weigh approximately 5-10 mg of purified demethoxyencecalin.

Dissolve the sample in approximately 0.6 mL of deuterated chloroform (CDCl₃) containing

0.03% v/v tetramethylsilane (TMS) as an internal standard.

Transfer the solution to a 5 mm NMR tube.

2. 1D NMR Spectroscopy:
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¹H NMR:

Acquire a one-dimensional proton NMR spectrum on a 400 MHz (or higher) spectrometer.

Typical parameters: spectral width of 12 ppm, acquisition time of 4 seconds, relaxation

delay of 2 seconds, and 16 scans.

Process the data with an exponential window function (line broadening of 0.3 Hz) prior to

Fourier transformation.

Phase and baseline correct the spectrum.

Reference the spectrum to the TMS signal at 0.00 ppm.

Integrate all signals and determine the multiplicity and coupling constants of each

resonance.

¹³C NMR:

Acquire a one-dimensional carbon-13 NMR spectrum on the same spectrometer.

Typical parameters: spectral width of 220 ppm, acquisition time of 1 second, relaxation

delay of 2 seconds, and 1024 scans.

Utilize proton decoupling (e.g., Waltz-16) to simplify the spectrum to singlets for each

carbon.

Process the data with an exponential window function (line broadening of 1.0 Hz) prior to

Fourier transformation.

Phase and baseline correct the spectrum.

Reference the spectrum to the CDCl₃ solvent peak at 77.16 ppm.

3. 2D NMR Spectroscopy:

COSY (Correlation Spectroscopy):
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Acquire a 2D ¹H-¹H COSY spectrum to identify proton-proton spin coupling networks.

Typical parameters: spectral width of 12 ppm in both dimensions, 2048 data points in F2,

256 increments in F1, and 8 scans per increment.

Process the data using a sine-bell window function in both dimensions.

Analyze the cross-peaks to establish correlations between coupled protons (e.g., H-3 and

H-4; H-5, H-7, and H-8).

HSQC (Heteronuclear Single Quantum Coherence):

Acquire a 2D ¹H-¹³C HSQC spectrum to identify one-bond proton-carbon correlations.

Typical parameters: spectral width of 12 ppm in F2 (¹H) and 160 ppm in F1 (¹³C), 1024

data points in F2, 256 increments in F1, and 16 scans per increment.

Process the data using a sine-bell window function in both dimensions.

Analyze the cross-peaks to assign protons to their directly attached carbons.

HMBC (Heteronuclear Multiple Bond Correlation):

Acquire a 2D ¹H-¹³C HMBC spectrum to identify long-range (2-3 bond) proton-carbon

correlations.

Typical parameters: spectral width of 12 ppm in F2 (¹H) and 220 ppm in F1 (¹³C), 2048

data points in F2, 512 increments in F1, and 32 scans per increment. The long-range

coupling delay should be optimized for a J-coupling of 8 Hz.

Process the data using a sine-bell window function in both dimensions.

Analyze the cross-peaks to connect different spin systems and to assign quaternary

carbons. Key correlations for demethoxyencecalin include those from the methyl protons

to their neighboring carbons.

Mandatory Visualizations
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Diagram 1: Experimental Workflow for Structural Elucidation
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Caption: Workflow for the structural elucidation of demethoxyencecalin.
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Diagram 2: Key 2D NMR Correlations for Demethoxyencecalin

Caption: Key COSY and HMBC correlations of demethoxyencecalin.

To cite this document: BenchChem. [Application Note: Structural Elucidation of
Demethoxyencecalin using NMR Spectroscopy]. BenchChem, [2025]. [Online PDF].
Available at: [https://www.benchchem.com/product/b101448#demethoxyencecalin-nmr-
spectroscopy-for-structural-elucidation]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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